![molecular formula C6H7NO2S B14790557 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol is a heterocyclic compound with a unique structure that combines a pyran ring and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol involves the phosphine-catalyzed [2 + 4] annulation of allenoates with thiazolone-derived alkenes. The reaction is typically carried out under nitrogen atmosphere in toluene at 40°C, using PMe2Ph as the catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the hedgehog signaling pathway by binding to key proteins involved in this pathway. This inhibition can prevent the proliferation of cancer cells and has potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrano[2,3-d]thiazol-7-ol
- 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine derivatives
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit specific signaling pathways, such as the hedgehog pathway, sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrano[3,2-d][1,3]thiazol-7-ol |
InChI |
InChI=1S/C6H7NO2S/c8-4-1-2-9-6-5(4)7-3-10-6/h3-4,8H,1-2H2 |
InChI Key |
GASJJSWXLPJUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1O)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride](/img/structure/B14790476.png)

![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
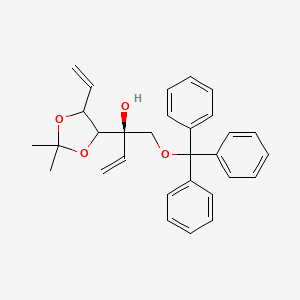
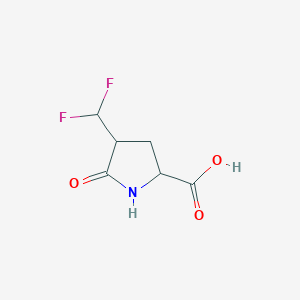



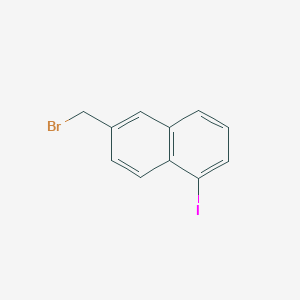

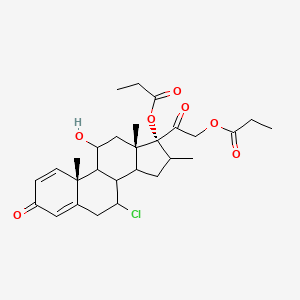
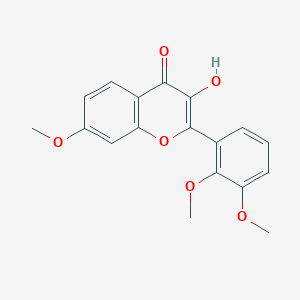

![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)
